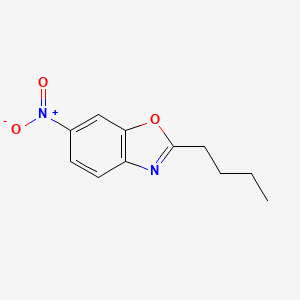

2-Butyl-6-nitro-1,3-benzoxazole

Overview

Description

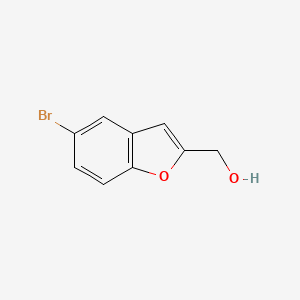

2-Butyl-6-nitro-1,3-benzoxazole (BNB) is a heterocyclic aromatic compound derived from the benzoxazole class of compounds. BNB is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of other organic compounds. BNB has been studied for its potential use in various scientific applications due to its unique chemical and physical properties.

Scientific Research Applications

Antitumor Agent Development

2-Butyl-6-nitro-1,3-benzoxazole and its derivatives have shown potential in antitumor agent development. For example, derivatives like 5-nitro-2-(4-butylphenyl)benzoxazole have been identified as promising candidates targeting human DNA topoisomerase enzymes (hTopo I and IIα), crucial in cancer treatment research (Karatas et al., 2021).

Antimicrobial Activities

Benzoxazole derivatives, including those related to this compound, have been evaluated for their antimicrobial activities. Studies have shown broad-spectrum activity against various microorganisms, indicating potential for developing new antimicrobial agents (Ertan-Bolelli et al., 2016).

Molecular Docking and Drug Design

Molecular docking and dynamic simulation studies of benzoxazole derivatives provide insights into their mechanisms of action, particularly in inhibiting topoisomerase enzymes. This research is vital for designing more effective drugs (Karatas et al., 2021).

Antimycobacterial Potential

Specific derivatives of benzoxazoles, including this compound, have shown significant antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. This highlights their potential as scaffolds for designing potent antimycobacterial drugs (Ertan-Bolelli et al., 2016).

Synthesis and Chemical Studies

Studies on the synthesis and chemical properties of benzoxazole derivatives contribute to understanding their reactivity and potential applications in various fields, such as materials science and pharmaceuticals (Wang et al., 2021).

Safety and Hazards

When handling 2-Butyl-6-nitro-1,3-benzoxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Benzoxazole derivatives, to which this compound belongs, are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Result of Action

It is noted that benzoxazole derivatives exhibit a wide range of biological activities .

Biochemical Analysis

Biochemical Properties

2-Butyl-6-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a potent anticonvulsant agent, increasing the latency of seizure onset and prolonging the duration of electroshock seizures in mice . This interaction suggests that this compound may modulate the activity of neurotransmitter receptors or ion channels involved in seizure activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activity, particularly in the presence of an acetic acid group at the fifth position on the benzoxazole moiety . This cytotoxicity may be due to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s anticonvulsant properties suggest that it may interact with neurotransmitter receptors or ion channels, modulating their activity and thereby affecting neuronal excitability . Additionally, its cytotoxic effects may be mediated through the induction of oxidative stress or the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained cytotoxic effects, indicating its potential for prolonged therapeutic or adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant activity, while higher doses may lead to toxic or adverse effects . For instance, an effective dose of 50 mg/kg intraperitoneally has been shown to increase the latency of seizure onset and prolong the duration of electroshock seizures in mice . Higher doses may result in toxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which are essential for its biotransformation and elimination . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within certain tissues or cellular compartments can significantly impact its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name |

2-butyl-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVHKNJYRVOCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311150 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-96-9 | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-6-nitrobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

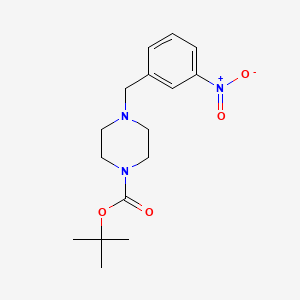

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)